molecular formula C18H20N2O5 B11950596 Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate CAS No. 76393-44-7

Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate

Cat. No.: B11950596
CAS No.: 76393-44-7
M. Wt: 344.4 g/mol
InChI Key: JPGMJYNFWHREDL-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate is a chemical compound with the molecular formula C18H19NO5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, a benzoate group, and a carbamoylamino group attached to a dimethoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4-dimethoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate
  • Ethyl 4-(methoxycarbonyl)benzoate
  • Ethyl 4-(aminocarbonyl)benzoate

Uniqueness

Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

76393-44-7

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C18H20N2O5/c1-4-25-17(21)12-5-7-13(8-6-12)19-18(22)20-15-10-9-14(23-2)11-16(15)24-3/h5-11H,4H2,1-3H3,(H2,19,20,22)

InChI Key

JPGMJYNFWHREDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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